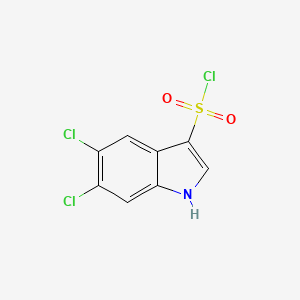

5,6-Dichloro-1H-indole-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3NO2S/c9-5-1-4-7(2-6(5)10)12-3-8(4)15(11,13)14/h1-3,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVSDKLSKIDBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dichloro 1h Indole 3 Sulfonyl Chloride

Classical Approaches to Indole (B1671886) Sulfonylation Leading to 5,6-Dichloro-1H-indole-3-sulfonyl chloride

The traditional methods for the synthesis of indole sulfonyl chlorides often rely on direct electrophilic substitution reactions on the indole nucleus. These approaches, while effective, can sometimes be limited by harsh reaction conditions and the formation of side products.

Chlorosulfonation of Precursor Indole Derivatives

The direct chlorosulfonation of 5,6-dichloro-1H-indole stands as a primary classical method for the synthesis of the target sulfonyl chloride. This reaction typically involves the treatment of the indole derivative with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). The electron-rich nature of the indole ring facilitates electrophilic attack, with the C-3 position being the most favorable site for substitution due to the stability of the resulting intermediate.

The reaction mechanism proceeds through the generation of the electrophilic species from chlorosulfonic acid, which then attacks the 3-position of the 5,6-dichloro-1H-indole. A subsequent loss of a proton restores the aromaticity of the indole ring, yielding the desired this compound. The reaction is typically carried out in an inert solvent at low temperatures to control the reactivity of the chlorosulfonic acid and minimize potential side reactions, such as polysulfonylation or degradation of the indole core.

A general representation of this reaction is as follows:

Reaction Scheme:

While this method is direct, the use of a large excess of chlorosulfonic acid is often necessary, which can lead to challenges in product purification and waste disposal.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the efficiency and selectivity of the chlorosulfonation of 5,6-dichloro-1H-indole, various reaction parameters have been investigated. Optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters that are often adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

For instance, the use of a less reactive solvent can help to moderate the reaction and improve selectivity. The temperature is a critical factor; lower temperatures generally favor the desired C-3 substitution and reduce the likelihood of side reactions. Careful control of the molar ratio of chlorosulfonic acid to the indole substrate is also important to prevent over-sulfonylation.

Below is an interactive data table summarizing typical reaction conditions and their impact on the synthesis of indole-3-sulfonyl chlorides, which can be extrapolated for the synthesis of the target compound.

Optimization of Chlorosulfonation of Indoles

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | 1,2-Dichloroethane | Acetonitrile (B52724) | Solvent polarity can influence the solubility of reactants and the reaction rate. |

| Temperature | -10 to 0 °C | Room Temperature | 50 °C | Lower temperatures generally lead to higher selectivity for C-3 sulfonylation and reduced by-product formation. |

| Equivalents of ClSO₃H | 1.1 eq. | 3.0 eq. | 5.0 eq. | An excess of chlorosulfonic acid can increase the reaction rate but may also lead to polysulfonylation. |

| Reaction Time | 1 hour | 6 hours | 24 hours | Longer reaction times may be necessary for complete conversion but can also lead to product degradation. |

Modern and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Continuous Flow Chemistry Applications in Sulfonyl Chloride Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of sulfonyl chlorides, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org

For the synthesis of aryl sulfonyl chlorides, a continuous flow setup can be designed where the starting aromatic compound and the sulfonating agent are mixed in a microreactor. mdpi.com This approach can mitigate the hazards associated with highly exothermic reactions, such as chlorosulfonation, by enabling rapid heat dissipation. mdpi.com The continuous removal of the product from the reaction zone can also minimize the formation of by-products. While specific applications to this compound are still emerging, the principles of continuous flow have been successfully applied to the synthesis of other aryl sulfonyl chlorides, suggesting its potential for this target molecule. mdpi.comrsc.org

Transition Metal-Catalyzed Sulfonylation Methods

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, offering milder reaction conditions and higher selectivity compared to classical methods. For the synthesis of indole sulfonyl derivatives, copper-catalyzed reactions have shown promise. These methods often involve the cross-coupling of an indole derivative with a sulfonylating agent in the presence of a copper catalyst and a suitable ligand.

While direct C-H sulfonylation of indoles at the C-3 position using transition metal catalysis is an active area of research, specific examples for the synthesis of this compound are not yet widely reported. However, the general principles of transition metal-catalyzed C-H functionalization provide a promising avenue for future development. These reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity and yield.

Electrochemical Sulfonylation Approaches

Electrochemical synthesis is gaining recognition as a green and sustainable alternative to traditional chemical methods. Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for stoichiometric reagents and reducing waste generation. In the context of indole sulfonylation, electrochemical methods can be employed to generate reactive sulfur species in situ, which then react with the indole substrate.

Recent studies have demonstrated the direct electrochemical sulfonylation of indoles with inorganic sulfites and alcohols to produce indole sulfonic esters. acs.orgnih.gov This approach involves the electrochemical oxidation of the indole at the anode and the generation of a sulfonyl radical from the sulfite at the cathode. While this method yields sulfonate esters rather than sulfonyl chlorides directly, it represents a significant step towards a more sustainable synthesis of sulfonated indoles. Further research could adapt this methodology for the direct synthesis of indole-3-sulfonyl chlorides. The key advantages of electrochemical synthesis include mild reaction conditions, high atom economy, and the use of environmentally benign reagents.

Biocatalytic Pathways for Sulfonyl Chloride Formation

The formation of carbon-sulfur (C-S) bonds is a critical transformation in organic synthesis, and biocatalysis is emerging as a powerful tool for these reactions. While direct biocatalytic pathways for the synthesis of aryl sulfonyl chlorides, particularly for a complex substrate like 5,6-dichloro-1H-indole, are not yet well-established in scientific literature, the potential for enzymatic catalysis in this area is a subject of ongoing research.

Enzymes, particularly oxidoreductases, have demonstrated capabilities in forming various C-S bonds. For instance, flavin-dependent halogenases are known to catalyze the selective halogenation of electron-rich aromatic compounds, including indoles. This enzymatic modification of the indole core highlights the potential for enzymes to interact with and functionalize haloindoles. Furthermore, heme-dependent enzymes like cytochrome P450 have been engineered to catalyze a variety of reactions, including C-C and C-N bond formations, showcasing the adaptability of enzyme active sites for novel chemical transformations.

The development of a biocatalytic route to sulfonyl chlorides would likely involve the enzymatic oxidation of a suitable sulfur-containing precursor. While enzymes that directly convert thiols or other sulfur moieties to sulfonyl chlorides are not yet commonplace, the broader field of biocatalysis is continually expanding. Researchers are exploring enzyme discovery from diverse environmental sources and employing protein engineering to tailor enzyme function for specific synthetic needs. For example, the modification of existing enzymes that act on sulfur-containing compounds could potentially lead to variants capable of the desired chlorosulfonylation.

The chemoenzymatic synthesis of indole-containing derivatives has been demonstrated, where enzymes are used in combination with chemical steps to produce complex molecules. A similar approach could be envisioned for this compound, where an enzyme could be used to create a key intermediate that is then chemically converted to the final product.

While a direct, single-enzyme pathway for the formation of this compound has not been reported, the advancements in biocatalysis for C-S bond formation and the modification of complex aromatic scaffolds suggest that the development of such a pathway is a plausible future direction.

Reactivity Profiles and Mechanistic Investigations of 5,6 Dichloro 1h Indole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom of the sulfonyl chloride group is highly electron-deficient, making it an excellent electrophile for a wide array of nucleophiles. This reactivity is the cornerstone for the synthesis of various sulfur-containing derivatives. The general mechanism for these reactions typically follows a concerted SN2-type displacement or an addition-elimination pathway, depending on the nucleophile and reaction conditions. nih.gov

The reaction between a sulfonyl chloride and a primary or secondary amine, known as aminolysis, is the most common method for synthesizing sulfonamides. ijarsct.co.in This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine plays a crucial role; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. ijarsct.co.in The reaction of 5,6-Dichloro-1H-indole-3-sulfonyl chloride with various amines leads to the formation of a library of N-substituted 5,6-dichloro-1H-indole-3-sulfonamides.

The general scheme for this transformation is as follows:

This compound + R¹R²NH → N-(R¹,R²)-5,6-dichloro-1H-indole-3-sulfonamide + HCl

Detailed research findings have established that this method is highly effective for creating diverse sulfonamide libraries with potential biological activities. ucl.ac.uk

Table 1: Representative Aminolysis Reactions for Sulfonamide Synthesis

| Amine Nucleophile | Base | Product |

| Aniline | Pyridine | N-phenyl-5,6-dichloro-1H-indole-3-sulfonamide |

| Benzylamine | Triethylamine | N-benzyl-5,6-dichloro-1H-indole-3-sulfonamide |

| Piperidine | Triethylamine | 3-(Piperidin-1-ylsulfonyl)-5,6-dichloro-1H-indole |

| Morpholine | Potassium Carbonate | 3-(Morpholinosulfonyl)-5,6-dichloro-1H-indole |

Analogous to aminolysis, sulfonyl chlorides readily react with alcohols (alcoholysis) and phenols (phenolysis) to yield the corresponding sulfonate esters. These reactions are also typically performed in the presence of a base to scavenge the HCl generated. The resulting sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in subsequent nucleophilic substitution reactions. The reaction of this compound with various alcohols or phenols provides access to a range of 5,6-dichloro-1H-indole-3-sulfonate esters.

The general reaction is:

This compound + R-OH → 5,6-dichloro-1H-indole-3-sulfonate-O-R + HCl

The electrophilic sulfur center of this compound can also be attacked by other heteroatom nucleophiles.

Thiols (R-SH): In the presence of a base, thiols react to form thiosulfonate esters. These compounds are of interest in medicinal chemistry and materials science.

Hydrazines (R-NH-NH₂): Hydrazines react to form the corresponding sulfonohydrazides. These derivatives can serve as precursors for more complex heterocyclic systems.

Electrophilic Reactions Involving the Dichloroindole Core

While the sulfonyl chloride group undergoes nucleophilic substitution, the indole (B1671886) ring system itself has a distinct reactivity profile, primarily involving electrophilic interactions.

The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base. mdpi.com The resulting indole anion is a potent nucleophile and can be functionalized with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) leads to N-alkylated derivatives. nih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl indoles. This functionalization can serve as a protecting group strategy or to introduce specific functionalities.

N-Sulfonylation: Reaction with another sulfonyl chloride could lead to a bis-sulfonylated product, although this is less common.

Table 2: Potential N-H Derivatization Reactions

| Electrophile | Base | Product |

| Methyl Iodide | K₂CO₃ | 5,6-Dichloro-1-methyl-1H-indole-3-sulfonyl chloride |

| Benzyl Bromide | NaH | 1-Benzyl-5,6-dichloro-1H-indole-3-sulfonyl chloride |

| Acetyl Chloride | Pyridine | 1-Acetyl-5,6-dichloro-1H-indole-3-sulfonyl chloride |

The indole nucleus is an electron-rich aromatic system, typically prone to electrophilic aromatic substitution, with the C3 position being the most nucleophilic. mdpi.com However, in this compound, this position is already substituted. The presence of the electron-withdrawing sulfonyl chloride group at C3, along with the two chlorine atoms at C5 and C6, deactivates the benzene (B151609) ring portion of the indole towards further electrophilic attack.

Should an electrophilic substitution reaction be forced under harsh conditions, the directing effects of the existing substituents would guide the incoming electrophile. The indole nitrogen directs to C2, C4, and C6, while the chloro groups are deactivating but ortho, para-directing. The most likely, albeit difficult, positions for further electrophilic substitution would be the C4 and C7 positions of the indole ring. Nucleophilic aromatic substitution on the dichloroindole moiety is generally unfavorable unless activated by potent electron-withdrawing groups and attacked by strong nucleophiles.

Catalytic Modulations of this compound Reactivity

The reactivity of this compound can be significantly influenced by the presence of catalysts. These agents can enhance reaction rates and influence selectivity by providing alternative reaction pathways with lower activation energies.

Lewis Acid Catalysis in Sulfonylation Processes

Lewis acids are known to activate sulfonyl chlorides towards nucleophilic attack by coordinating to the oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, thereby facilitating the sulfonylation of various nucleophiles. While specific studies on this compound are not prevalent in the available literature, the general mechanism of Lewis acid catalysis in sulfonylation reactions provides a foundational understanding. For instance, the activation of thionyl chloride by bismuth(III) salts for the preparation of aryl sulfinyl chlorides highlights the role of Lewis acids in enhancing the electrophilicity of sulfur-based electrophiles. researchgate.net This principle can be extended to the sulfonylation reactions of this compound, where a Lewis acid would be expected to coordinate to the sulfonyl group, making the sulfur atom more susceptible to nucleophilic attack by amines or other nucleophiles.

Table 1: Potential Lewis Acids for Catalyzing Sulfonylation Reactions

| Lewis Acid | Potential Role in Sulfonylation |

| Aluminum chloride (AlCl₃) | Strong Lewis acid, effective in Friedel-Crafts type reactions. |

| Zinc chloride (ZnCl₂) | Milder Lewis acid, can be used for more sensitive substrates. |

| Boron trifluoride (BF₃) | Gaseous Lewis acid, often used as its etherate complex. |

| Titanium tetrachloride (TiCl₄) | Strong Lewis acid, often used in organic synthesis. |

The choice of Lewis acid and reaction conditions would be critical in controlling the outcome of the sulfonylation reaction, preventing potential side reactions such as degradation of the indole ring.

Phase-Transfer Catalysis in Reactions of Sulfonyl Chlorides

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of sulfonyl chloride reactions, PTC can be employed to transfer a nucleophile from the aqueous phase to the organic phase where the sulfonyl chloride is dissolved. This is particularly useful for reactions involving anionic nucleophiles.

The mechanism of phase-transfer catalysis involves a catalyst, often a quaternary ammonium or phosphonium salt, which forms a lipophilic ion pair with the nucleophile. This ion pair is soluble in the organic phase and can readily react with the sulfonyl chloride. While specific applications of PTC with this compound are not detailed in the searched literature, the general principles are well-established for other sulfonyl chlorides.

Table 2: Common Phase-Transfer Catalysts and Their Applications

| Catalyst | Typical Nucleophiles |

| Tetrabutylammonium bromide (TBAB) | Hydroxide, cyanide, halides |

| Benzyltriethylammonium chloride (BTEAC) | Azide, phenoxides |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | Carboxylates, alkoxides |

The use of PTC in the sulfonylation of amines with this compound could offer advantages such as milder reaction conditions, improved yields, and easier product isolation.

Stability and Decomposition Pathways of this compound

The stability of this compound is a critical factor in its handling, storage, and application in synthesis. Understanding its decomposition pathways under various conditions is essential for predicting its shelf-life and avoiding the formation of unwanted byproducts.

Hydrolytic Stability under Various Conditions

Sulfonyl chlorides are generally susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for the hydrolysis of this compound is not available, studies on other aromatic sulfonyl chlorides provide insights into the expected behavior. The hydrolysis of sulfonyl chlorides can proceed through different mechanisms depending on the reaction conditions.

Under neutral conditions, the reaction with water is the primary pathway. In alkaline conditions, the reaction is typically faster due to the presence of the more nucleophilic hydroxide ion. The stability of the indole ring under these conditions would also be a consideration, as strong acidic or basic conditions could lead to degradation of the heterocyclic core.

Table 3: Factors Influencing Hydrolytic Stability of Sulfonyl Chlorides

| Condition | Effect on Hydrolysis Rate |

| Increasing Temperature | Increases rate |

| High pH (alkaline) | Increases rate |

| Low pH (acidic) | Can catalyze hydrolysis, but may also lead to other reactions |

| Presence of nucleophilic catalysts | Increases rate |

Thermal and Solvolytic Degradation Studies

Thermal stability is another important characteristic of this compound. At elevated temperatures, sulfonyl chlorides can undergo decomposition. The primary thermal decomposition pathway for many sulfonyl chlorides involves the loss of sulfur dioxide to form an aryl chloride. In the case of this compound, this would theoretically lead to the formation of 3,5,6-trichloro-1H-indole. However, the presence of the indole nitrogen and the potential for other intramolecular reactions could lead to more complex degradation products.

Solvolysis refers to the reaction of a substrate with the solvent. In addition to hydrolysis (solvolysis with water), this compound can react with other nucleophilic solvents, such as alcohols (alcoholysis) or amines (aminolysis). The rate and products of solvolysis will depend on the nucleophilicity of the solvent and the reaction temperature. For example, reaction with an alcohol would yield a sulfonate ester.

Systematic studies on the thermal and solvolytic degradation of this compound are necessary to fully elucidate its decomposition pathways and to establish safe handling and storage procedures.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 5,6 Dichloro 1h Indole 3 Sulfonyl Chloride Transformations and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of derivatives formed from 5,6-Dichloro-1H-indole-3-sulfonyl chloride, which are typically 5,6-dichloro-1H-indole-3-sulfonamides. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

In the ¹H NMR spectrum of a typical 5,6-dichloro-1H-indole-3-sulfonamide derivative, distinct signals corresponding to the indole (B1671886) ring protons are expected. The proton at the C2 position typically appears as a singlet, while the protons at the C4 and C7 positions would also present as singlets due to the substitution pattern. The N-H proton of the indole ring often appears as a broad singlet. Protons on the sulfonamide nitrogen and any associated alkyl or aryl groups will have chemical shifts dependent on their specific electronic environments. For instance, the N-H proton of the sulfonamide group can be observed as a singlet in the range of δ 8.0–11.0 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the dichloro-substituted benzene (B151609) ring of the indole moiety will have their chemical shifts influenced by the electron-withdrawing nature of the chlorine atoms. The C3 carbon, to which the sulfonyl group is attached, will show a characteristic downfield shift. Aromatic carbons in related sulfonamide derivatives typically show signals in the region between 111 and 160 ppm. rsc.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to further confirm the structure by establishing proton-proton and proton-carbon correlations over two and three bonds, respectively.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 5,6-Dichloro-1H-indole-3-sulfonamide Derivatives

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | 8.0 - 9.0 | broad singlet |

| C2-H | 7.5 - 8.0 | singlet |

| C4-H | 7.0 - 7.5 | singlet |

| C7-H | 7.0 - 7.5 | singlet |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 5,6-Dichloro-1H-indole-3-sulfonamide Derivatives

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | 120 - 130 |

| C3 | 110 - 120 |

| C3a | 125 - 135 |

| C4 | 115 - 125 |

| C5 | 120 - 130 |

| C6 | 120 - 130 |

| C7 | 110 - 120 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives. These vibrational spectroscopy methods provide a molecular fingerprint based on the absorption or scattering of infrared radiation.

For the starting material, this compound, the IR spectrum would be characterized by the stretching vibrations of the sulfonyl chloride group (SO₂Cl). The asymmetric and symmetric stretching of the S=O bonds are expected to appear in the regions of 1370-1400 cm⁻¹ and 1180-1200 cm⁻¹, respectively. The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3400 cm⁻¹.

Upon conversion to a sulfonamide derivative, the characteristic bands of the SO₂Cl group will disappear and be replaced by those of the sulfonamide (SO₂NHR). The asymmetric and symmetric SO₂ stretching vibrations in sulfonamides are found around 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group can also be observed, often in the range of 3200-3300 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the aromatic ring modes. A study on 5-aminoindole (B14826) reported FT-Raman spectral analysis, which can be a reference for identifying indole ring vibrations. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound and its Sulfonamide Derivatives

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400 |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric Stretch | 1370 - 1400 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric Stretch | 1180 - 1200 |

| Sulfonamide (SO₂NHR) | N-H Stretch | 3200 - 3300 |

| Sulfonamide (SO₂NHR) | Asymmetric SO₂ Stretch | 1310 - 1350 |

| Sulfonamide (SO₂NHR) | Symmetric SO₂ Stretch | 1140 - 1160 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Reaction Progress and Product Confirmation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, which typically observes the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

For the derivatives of this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the product by providing a highly accurate mass measurement. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, which can aid in structural confirmation. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govnih.gov The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring can promote this SO₂ extrusion. nih.gov Other characteristic fragmentations of the indole nucleus can also be observed. scirp.org

Chromatographic Separation Techniques for Reaction Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for monitoring the progress of a reaction, separating the desired product from unreacted starting materials and byproducts, and assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indole derivatives. nih.gov Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape. Detection is commonly achieved using a UV detector, as the indole ring system is strongly UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of these compounds, although derivatization is often necessary to increase the volatility and thermal stability of the polar indole and sulfonamide functional groups. nih.gov Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for this purpose. mdpi.comresearchgate.net The silylated derivatives can then be separated on a GC column and detected by a mass spectrometer, providing both retention time and mass spectral data for identification.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,6-dichloro-1H-indole-3-sulfonamides |

| 5-aminoindole |

Q & A

Basic: What are the standard synthetic routes for 5,6-Dichloro-1H-indole-3-sulfonyl chloride, and how can reaction conditions be optimized?

Answer:

A common method involves the chlorosulfonation of substituted indoles. For example, sulfonyl chloride derivatives are synthesized by reacting indole precursors with chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature, as shown in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) . Key parameters include:

- Reagent stoichiometry : Excess chlorosulfonic acid ensures complete conversion.

- Temperature control : Gradual warming prevents side reactions (e.g., decomposition).

- Workup : Precipitation in ice water improves yield purity.

Table 1: Example Reaction Conditions

| Precursor | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-oxo-indole derivative | ClSO₃H | 0 → RT | 3 | 38 |

Optimize via TLC monitoring and iterative adjustments to solvent (e.g., DMF for solubility) and acid volume .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, LC-MS) for sulfonated indole derivatives?

Answer:

Contradictions often arise from:

- Tautomerism : Indole sulfonyl chlorides may exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated solvents (DMSO-d₆) to stabilize specific forms.

- Impurity interference : Byproducts from incomplete sulfonation (e.g., residual indole) complicate LC-MS. Employ preparative HPLC (≥98% purity) and cross-validate with orthogonal methods like FT-IR for sulfonyl group confirmation (S=O stretch ~1370 cm⁻¹) .

- Dynamic effects : Temperature-dependent NMR can reveal conformational changes. For example, variable-temperature ¹³C NMR distinguishes rotational isomers in sulfonamides .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C5/C6) and sulfonyl group integration.

- Elemental Analysis : Verify Cl and S content (theoretical vs. experimental).

- HPLC-PDA : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., sulfonic acids) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry, especially if steric hindrance affects reactivity .

Advanced: How does the electronic environment of the indole ring influence the reactivity of the sulfonyl chloride group?

Answer:

The electron-withdrawing nature of the sulfonyl chloride group deactivates the indole ring, reducing electrophilic substitution at C3. However, chlorine substituents at C5/C6 further modulate reactivity:

- Steric effects : Bulky substituents hinder nucleophilic attack on the sulfonyl chloride.

- Electronic effects : Chlorine atoms increase ring electron deficiency, making the sulfonyl group more susceptible to hydrolysis.

Methodology : - Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces.

- Compare reaction rates in polar aprotic (DMF) vs. protic (H₂O) solvents to isolate electronic vs. steric contributions .

Basic: What safety protocols are essential when handling sulfonyl chlorides like this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of toxic gases (e.g., HCl during hydrolysis).

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Waste disposal : Neutralize with bicarbonate before disposal to prevent violent reactions .

Advanced: How can researchers address stability issues during long-term storage of this compound?

Answer:

- Moisture control : Store under inert gas (Ar) with molecular sieves to prevent hydrolysis.

- Temperature : –20°C in amber vials to slow thermal decomposition.

- Stability assays : Monitor via periodic HPLC and Karl Fischer titration for moisture content .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

- Sulfonamide synthesis : React with amines to create sulfonamide libraries for kinase inhibition studies.

- Probe development : Label indole derivatives for fluorescence-based assays targeting enzymatic activity .

Advanced: How to design experiments to study the kinetic vs. thermodynamic control in sulfonylation reactions?

Answer:

- Variable temperature kinetics : Track reaction progress at 0°C vs. RT using in-situ IR to detect intermediates.

- Quenching studies : Halt reactions at intervals and analyze product ratios (HPLC) to determine pathway dominance.

- Computational modeling : Compare activation energies (ΔG‡) for competing mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.